![molecular formula C4H9BrS B1267747 2-Bromoethyl ethyl sulfide CAS No. 35420-95-2](/img/structure/B1267747.png)
2-Bromoethyl ethyl sulfide
Overview
Description
2-Bromoethyl ethyl sulfide is a chemical compound with the molecular formula C4H9BrS. It has an average mass of 169.083 Da and a monoisotopic mass of 167.960831 Da . It is also known by other names such as 1-Bromo-2-(ethylsulfanyl)ethane .
Synthesis Analysis
The synthesis of 2-Bromoethyl ethyl sulfide and similar compounds has been reported in the literature . For instance, derivatives of bis(2-bromoethyl) sulfide of the general formula (RSCH2CH2)2S, where R represents various organic groups, have been synthesized and characterized .Molecular Structure Analysis
The molecular structure of 2-Bromoethyl ethyl sulfide consists of a total of 14 bonds, including 5 non-H bonds, 2 rotatable bonds, and 1 sulfide .Physical And Chemical Properties Analysis
2-Bromoethyl ethyl sulfide has a density of 1.4±0.1 g/cm3, a boiling point of 178.9±23.0 °C at 760 mmHg, and a vapour pressure of 1.3±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.8±3.0 kJ/mol and a flash point of 62.0±22.6 °C .Scientific Research Applications
Synthesis of Multidentate Chalcogen-Containing Ligands
2-Bromoethyl ethyl sulfide is used in the synthesis of multidentate chalcogen-containing ligands . These ligands are potential electron-donating multidentate ligands that are promising for the preparation of coordination compounds .
Components of Catalytic Systems for Catalytic Transformations of Ethylene
The synthesized compounds from 2-Bromoethyl ethyl sulfide are used as components of catalytic systems for catalytic transformations of ethylene . This is particularly useful in the field of industrial chemistry where ethylene is a key raw material.
Preparation of New Transition Metal Complexes
The derivatives of 2-Bromoethyl ethyl sulfide are used for the preparation of new transition metal complexes . These complexes have applications in various fields of chemistry, including analytical and inorganic chemistry.
Simulation of Active Sites of Some Enzymes
Organochalcogen compounds synthesized from 2-Bromoethyl ethyl sulfide were used in the synthesis of new coordination compounds with various transition metals . This is done with the goal of simulating active sites of some enzymes .
Design of New Complexes
2-Bromoethyl ethyl sulfide is used in the design of new complexes , including those capable of catalyzing transformations of ethylene . This has implications in the field of catalysis and materials science.
Development of New Effective Catalytic Systems for Oligo- and Polymerization of Ethylene
The interest in new SSS ligands synthesized from 2-Bromoethyl ethyl sulfide is determined by prospects of using them for the preparation of new transition metal complexes and development of new effective catalytic systems for oligo- and polymerization of ethylene .
Future Directions
While specific future directions for 2-Bromoethyl ethyl sulfide are not mentioned in the search results, there is interest in using similar SSS ligands for the preparation of new transition metal complexes and development of new effective catalytic systems for oligo- and polymerization of ethylene .
properties
IUPAC Name |
1-bromo-2-ethylsulfanylethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrS/c1-2-6-4-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKBNVXUYLXITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956823 | |
Record name | 1-Bromo-2-(ethylsulfanyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyl ethyl sulfide | |
CAS RN |
35420-95-2 | |
Record name | 35420-95-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-2-(ethylsulfanyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(ethylsulfanyl)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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